2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
Description
2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic compound with a unique structure that combines a bromine atom, a phenyl group, and a cyclopenta[b]naphthalene core
Properties
CAS No. |
61684-89-7 |
|---|---|
Molecular Formula |
C19H11BrO2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-bromo-2-phenylcyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C19H11BrO2/c20-19(14-8-2-1-3-9-14)17(21)15-10-12-6-4-5-7-13(12)11-16(15)18(19)22/h1-11H |
InChI Key |
PWQBMEDOIQKZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC4=CC=CC=C4C=C3C2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor naphthalene compound followed by cyclization and phenylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and phenyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s unique structure enables it to interact with enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromonaphthalene: A simpler brominated naphthalene derivative.
2-Phenyl-1H-cyclopenta[b]naphthalene: Lacks the bromine atom but shares the core structure.
1,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one: A related compound with a different substitution pattern.
Uniqueness
2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
